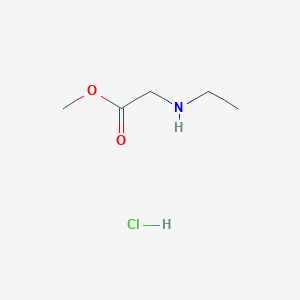

Methyl 2-(ethylamino)acetate hydrochloride

Beschreibung

Methyl 2-(ethylamino)acetate hydrochloride (chemical formula: C₅H₁₂ClNO₂) is an organic compound characterized by an ethylamino group (–NHCH₂CH₃) attached to the α-carbon of a methyl acetate backbone, with a hydrochloride counterion. This compound is structurally classified as a β-amino ester hydrochloride, a class of molecules widely utilized in pharmaceutical synthesis due to their reactivity and versatility in forming peptide bonds or serving as intermediates for bioactive molecules.

Eigenschaften

IUPAC Name |

methyl 2-(ethylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-6-4-5(7)8-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQZVSTVCJSFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679074 | |

| Record name | Methyl N-ethylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121527-61-4 | |

| Record name | Methyl N-ethylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(ethylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemische Analyse

Biochemical Properties

Methyl 2-(ethylamino)acetate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound acts as an inhibitor of acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in the context of neurochemical signaling and has implications for the treatment of neurological disorders.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by upregulating or downregulating specific genes related to cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to the active site of acetylcholinesterase, inhibiting its activity. This binding interaction prevents the breakdown of acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. Furthermore, this compound can modulate the activity of other enzymes and proteins, resulting in changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in animal studies. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver through phase I and phase II metabolic reactions. Phase I reactions include oxidation and hydrolysis, while phase II reactions involve conjugation with endogenous molecules such as glucuronic acid. These metabolic processes increase the compound’s hydrophilicity, facilitating its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be influenced by its subcellular localization. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.

Biologische Aktivität

Methyl 2-(ethylamino)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

- Chemical Formula : C₅H₁₂ClN₃O₂

- Molecular Weight : 153.61 g/mol

- CAS Number : 52605-49-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a modulator of neurotransmitter release, particularly influencing the activity of acetylcholine and norepinephrine. This modulation can lead to various physiological effects, including:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, contributing to reduced inflammation.

Antimicrobial Activity

This compound has shown effectiveness against several bacterial strains, including:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 18.7 |

| FRAP Assay | 12.5 |

These findings suggest that the compound possesses significant antioxidant properties, comparable to established antioxidants like vitamin C.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect contributes to its potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in 2022 demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membrane integrity. -

Antioxidant Mechanism Investigation :

A recent investigation focused on the antioxidant mechanisms of this compound revealed that it effectively reduces lipid peroxidation in cellular models, suggesting its protective role against oxidative damage. -

Inflammation Model Study :

In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(Benzylamino)acetate Hydrochloride

- Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Features : Replaces the ethyl group with a benzyl moiety (–CH₂C₆H₅), increasing lipophilicity and steric bulk.

- Applications : Used as a research chemical in peptide synthesis and receptor-binding studies .

- Comparison: The benzyl derivative exhibits higher molecular weight (215.68 vs.

(S)-Methyl 2-(2-(Thiophen-2-yl)ethylamino)-2-(2-chlorophenyl)acetate Hydrochloride

- Formula : C₁₆H₁₈Cl₂N₂O₂S

- Molecular Weight : 397.29 g/mol

- Key Features : Contains a thiophene ring and 2-chlorophenyl group, enhancing π-π stacking interactions and receptor affinity.

- Applications : Intermediate in the synthesis of Clopidogrel , a potent antiplatelet drug .

- Comparison: The additional aromatic groups confer higher molecular weight and specificity for P2Y₁₂ receptor antagonism, unlike the simpler ethylamino variant, which may serve as a precursor for less specialized intermediates .

Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride

- Formula : C₁₁H₁₄Cl₃N₂O₂

- Molecular Weight : 313.61 g/mol

- Key Features : Dichlorobenzyl substitution introduces halogenated aromaticity, impacting electronic properties and metabolic stability.

- Applications : An impurity reference standard in the production of Anagrelide , a drug for myeloproliferative disorders .

- Comparison: The dichlorinated aromatic system enhances resistance to oxidative metabolism compared to the ethylamino variant, which lacks such stabilizing substituents .

Beta-3 Adrenergic Agonist Analogs

- Example: Ethyl [(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]-5,6,7,8-tetrahydro-2-naphthyloxy]acetate hydrochloride (SR58611A).

- Activity : Demonstrates potent β-3 adrenergic agonism (ED₅₀ = 0.2 mg/kg) in ulcer prevention models, correlating with enhanced gastric mucosal blood flow .

- Comparison: this compound lacks the cyclic napthyloxy and chlorophenyl groups critical for β-3 receptor binding, limiting its direct therapeutic utility but retaining value as a synthetic precursor .

Clopidogrel Intermediates

- Example: (S)-Methyl 2-(2-(thiophen-2-yl)ethylamino)-2-(2-chlorophenyl)acetate hydrochloride.

- Role : Key chiral intermediate in Clopidogrel synthesis, leveraging stereoselective binding to P2Y₁₂ receptors .

- Comparison: The ethylamino variant’s simpler structure may reduce stereochemical complexity, facilitating cost-effective production of non-chiral intermediates .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Pharmacological Activity of Selected Analogs

Key Research Findings

Structural Simplicity vs. Bioactivity: Ethylamino-substituted acetates (e.g., this compound) are less pharmacologically active than halogenated or aromatic analogs but serve as versatile intermediates due to their straightforward synthetic routes .

Role of Halogenation: Chlorine or fluorine substituents (e.g., in Clopidogrel intermediates) significantly enhance receptor binding and metabolic stability compared to non-halogenated variants .

Chiral Specificity : Enantiomerically pure derivatives (e.g., (S)-configured intermediates) exhibit superior therapeutic efficacy, underscoring the importance of stereochemistry in drug design .

Vorbereitungsmethoden

Esterification of Glycine Derivatives and Subsequent Amination

One industrially feasible method starts with glycine or substituted glycine derivatives, which are esterified to form methyl glycine esters. For example, 2-chlorophenyl glycine methyl ester hydrochloride is synthesized by reacting 2-chlorophenyl glycine with thionyl chloride in methanol under controlled molar ratios (1:1:1) at 50–65°C for 5–6 hours. This ester is then used without further purification for the next step.

The ester is then reacted with ethylamine or ethylamino-containing reagents in the presence of bases such as potassium bicarbonate in solvents like acetonitrile. The reaction is typically maintained at elevated temperatures (78–85°C) for extended periods (up to 40 hours) to ensure complete conversion to methyl 2-(ethylamino)acetate.

Alkylation of Aminoacetate Esters

Another approach involves alkylation of aminoacetate esters with ethyl halides or related alkylating agents. For example, ethyl bromoacetate can be reacted with amino-containing substrates under basic conditions (e.g., potassium carbonate in dimethylformamide) at room temperature overnight. After reaction completion, the product is isolated by filtration, evaporation, and acid treatment to form the hydrochloride salt.

Salt Formation: Hydrochloride Preparation

The free base methyl 2-(ethylamino)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid, often in ethyl acetate or methanol solvents. For example, addition of 30% hydrochloric acid solution to the reaction mixture until a pH of 1.2–1.5 is reached leads to precipitation of the hydrochloride salt, which is then isolated by centrifugation and drying.

Representative Preparation Procedure (Industrial Scale)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Esterification | 2-chlorophenyl glycine + thionyl chloride + methanol (1:1:1 molar ratio), 50–65°C, 5–6 h | Formation of methyl ester hydrochloride |

| 2. Amination | Methyl ester + ethylamino reagent + potassium bicarbonate, acetonitrile, 78–85°C, 40 h | Nucleophilic substitution to form methyl 2-(ethylamino)acetate |

| 3. Salt Formation | Addition of 30% HCl in ethyl acetate to pH 1.2–1.5 | Precipitation of this compound |

| 4. Purification | Crystallization in toluene-methanol (4:1) | Achieving high purity (≥99.5% enantiomeric purity) |

This process yields the hydrochloride salt in high purity and is scalable for industrial production.

Additional Notes on Preparation

- The use of thionyl chloride in methanol for esterification is preferred industrially due to convenient handling and high yield.

- Potassium bicarbonate serves as a mild base to facilitate amination without excessive side reactions.

- The crystallization step is crucial to obtain the hydrochloride salt with high enantiomeric purity.

- Solvent choice (acetonitrile, ethyl acetate, toluene, methanol) is optimized for solubility and ease of purification.

- Reaction times and temperatures are carefully controlled to maximize yield and minimize impurities.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1 (Esterification + Amination) | Method 2 (Direct Alkylation) |

|---|---|---|

| Starting Material | 2-chlorophenyl glycine | Aminoacetate ester |

| Key Reagents | Thionyl chloride, methanol, potassium bicarbonate, ethylamino reagent | Ethyl bromoacetate, K2CO3 |

| Solvent | Methanol, acetonitrile | Dimethylformamide |

| Temperature | 50–65°C (esterification), 78–85°C (amination) | Room temperature |

| Reaction Time | 5–6 h (esterification), 40 h (amination) | Overnight |

| Salt Formation | 30% HCl in ethyl acetate, pH 1.2–1.5 | 4M HCl treatment at 0°C |

| Purification | Crystallization in toluene/methanol | Filtration and washing |

| Yield and Purity | High yield, ≥99.5% purity | Moderate yield, purity depends on work-up |

Summary of Research Findings

- The esterification of glycine derivatives using thionyl chloride and methanol is a robust and scalable method for producing methyl esters suitable for further amination.

- Amination with ethylamino reagents under basic conditions in acetonitrile leads to efficient formation of methyl 2-(ethylamino)acetate.

- The hydrochloride salt is best prepared by acidification with concentrated hydrochloric acid in ethyl acetate or methanol, followed by crystallization to achieve high purity.

- Alternative methods such as direct alkylation of aminoacetate esters with ethyl bromoacetate also exist but may require more extensive purification.

- Industrial processes emphasize solvent recovery, reaction optimization, and waste minimization to improve cost-effectiveness and environmental compliance.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(ethylamino)acetate hydrochloride, and how can reaction conditions be optimized for purity?

Methodological Answer: A common approach involves condensation reactions between ethylamine derivatives and methyl esters. For example, analogous syntheses use controlled alkylation of amino alcohols with methyl chloroacetate under anhydrous conditions, followed by HCl salt formation . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates (e.g., >10 mg/mL in DMF ).

- Purification : HPLC with reverse-phase columns (C18) and trifluoroacetic acid (TFA) mobile phases achieves >98% purity, as validated in similar hydrochloride salts .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic signals: ethylamino protons (δ 1.2–1.4 ppm, triplet), methyl ester (δ 3.7 ppm, singlet), and acetate carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (LCMS) : Confirm molecular weight via [M+H]+ ion (calculated: 167.6 g/mol). Use retention time comparisons (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) .

- Elemental Analysis : Verify chloride content (theoretical: ~21.4%) and carbon/nitrogen ratios .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents: DMF (10 mg/mL), ethanol (16 mg/mL), and PBS (5 mg/mL) . Low solubility in non-polar solvents (e.g., hexane).

- Stability : Store at -20°C in desiccated conditions to prevent hydrolysis of the ester group. Degradation studies in PBS (pH 7.4) at 37°C show <5% decomposition over 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during the synthesis of this compound?

Methodological Answer: Discrepancies in reaction rates may arise from:

- Competing pathways : Ethylamine may undergo unintended cyclization or dimerization. Monitor intermediates via inline IR spectroscopy to detect byproducts .

- pH effects : Adjust reaction pH to 8–9 using triethylamine to suppress protonation of the amine nucleophile, enhancing reactivity .

- Catalyst interference : Trace metal contaminants in solvents can alter kinetics. Use chelating agents (e.g., EDTA) or ultra-pure reagents .

Q. What strategies are effective for impurity profiling and quantification in this compound batches?

Methodological Answer:

- HPLC-MS/MS : Identify impurities (e.g., unreacted ethylamine or methyl chloroacetate) with a gradient elution method (5–95% acetonitrile in 0.1% TFA) .

- Reference standards : Compare retention times and fragmentation patterns against known impurities (e.g., Ethylarticaine hydrochloride, GC19988) .

- Limit tests : Set thresholds for residual solvents (e.g., DMF < 500 ppm) via GC-FID, as per ICH Q3C guidelines .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* level) to predict nucleophilic attack sites on the ethylamino group .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives for pharmacological studies .

- Degradation modeling : Use QSAR models to forecast hydrolysis rates under varying pH and temperature conditions .

Q. What experimental designs are recommended for studying the degradation pathways of this compound?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (3% HO) .

- LC-TOF-MS : Identify degradation products (e.g., methyl glycinate from ester hydrolysis) via high-resolution mass matching .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (-20°C vs. 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.